Pteridin-2-amine
Overview
Description
Pteridin-2-amine is a useful research compound. Its molecular formula is C6H5N5 and its molecular weight is 147.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Applications in Parasitic Diseases
Pteridin-2-amine derivatives have been studied for their potential as selective inhibitors of pteridine reductase 1 (PTR1) in parasites such as Leishmania and Trypanosoma brucei, which cause visceral leishmaniasis and trypanosomiasis, respectively. These inhibitors could serve as valuable pharmacological tools against these neglected diseases by targeting the PTR1 enzyme essential for parasite survival. For instance, novel pyrimido[1,2-a]pyrimidin-2-one systems generated from the allyl amines afforded from Baylis-Hillman acetates have shown potential against visceral leishmaniasis with significant selectivity and efficacy (Kaur et al., 2010). Furthermore, benzo[d]imidazol-2-amine derivatives have been developed as novel series of PTR1 inhibitors, providing a foundation for future research into treatments for trypanosomiasis (Spinks et al., 2010).
Photo-Oxidation and Photodynamic Effects
This compound and its lipophilic derivatives, such as 4-(decyloxy)this compound, have been investigated for their ability to photosensitize the oxidation of biomolecules, including DNA, proteins, and phospholipids. These compounds intercalate into lipid membranes and, under UVA irradiation, generate singlet molecular oxygen, leading to lipid peroxidation and potential cell photodamage. This suggests a role for this compound derivatives in studying biomembrane photodamage and the development of photodynamic therapy applications (Vignoni et al., 2018).
Antioxidant and Anti-inflammatory Properties
Some pteridin-2,4-diamine derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. These compounds exhibit potent lipid antioxidant properties and inhibit soybean lipoxygenase, suggesting their potential in combating diseases involving reactive oxygen species, such as cancer, atherosclerosis, and autoimmune diseases (Pontiki et al., 2015).
Cancer Research
The development of pteridin-7(8H)-one-based inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) demonstrates the therapeutic potential of this compound derivatives in treating acute myeloid leukemia (AML). These inhibitors show potent activity against FLT3 and its drug-resistance mutants, suggesting a new avenue for AML treatment (Sun et al., 2016).
Antiviral Applications
Pteridinone-based Toll-like receptor 7 (TLR7) agonists, derived from the this compound scaffold, have been identified as potent and selective agents for the treatment of viral hepatitis, including chronic hepatitis B (HBV) infection. These compounds, such as GS-9620, are optimized for immunomodulatory activity, demonstrating the versatility of this compound derivatives in developing novel antiviral therapies (Roethle et al., 2013).
Mechanism of Action
Target of Action
Pteridin-2-amine, also known as a pteridine, is a heterocyclic compound composed of fused pyrimidine and pyrazine rings Pteridines, in general, have been found to interact with various enzymes and proteins in organisms .
Mode of Action
It is known that pteridines play essential roles in diverse biological activities ranging from immune system modulation, cellular signaling, coloration, and metabolism . They are involved in enzymatic reactions and can influence the function of various proteins and enzymes .
Biochemical Pathways
This compound is likely to be involved in several biochemical pathways. Pterins, a class of substituted pteridines, play important roles in bacterial metabolism and global nutrient cycles . They are essential components of molybdoenzymes such as sulfite oxidase, nitrate reductase, and dimethyl sulfoxide reductase . They also play important roles in bacterial cyanide utilization and aromatic amino acid metabolism .
Result of Action
Pteridines, in general, are known to play crucial roles in various biological activities, including immune system modulation, cellular signaling, and metabolism .
Action Environment
It is known that the biological activity of pteridines can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Pteridin-2-amine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of several vitamins and cofactors . The nature of these interactions is complex and can involve both covalent and non-covalent bonds.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The amount of this compound in biological fluids has been found to be modified as a result of several disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of this compound is complex and depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies provide valuable insights into the threshold effects observed, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
pteridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-6-10-3-4-5(11-6)9-2-1-8-4/h1-3H,(H2,7,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCZDWGCJOEHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358653 | |
Record name | 2-PTERIDINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-81-2 | |
Record name | 2-PTERIDINAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pteridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.